molecular formula C9H16N4O3 B2777322 1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-95-0

1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2777322
CAS No.: 1429418-95-0
M. Wt: 228.252
InChI Key: OGRUPJSPKMHECL-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with an ethyl group, a methoxypropyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by alkylation and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-Ethyl-N-(3-methoxypropyl)-4-aminopyrazol-3-amine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-N-(3-methoxypropyl)piperidin-4-amine: This compound has a similar structure but with a piperidine ring instead of a pyrazole ring.

    1-Ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide: This compound has a carboxamide group instead of a nitro group.

Uniqueness

1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine is unique due to the presence of the nitro group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-ethyl-N-(3-methoxypropyl)-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-3-12-7-8(13(14)15)9(11-12)10-5-4-6-16-2/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRUPJSPKMHECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NCCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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